

# Application Note: Determination of Eravacycline Dihydrochloride MIC by Broth Microdilution

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## Compound of Interest

Compound Name: *Eravacycline dihydrochloride*

Cat. No.: *B560568*

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## Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class, demonstrating broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method that informs on the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method is a standardized technique, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the MIC of antibacterial agents.[2][3][4] This application note provides a detailed protocol for determining the MIC of **Eravacycline dihydrochloride** using the broth microdilution method.

## Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism is recorded as the MIC.[4] For tetracyclines such as eravacycline, results are read as the lowest concentration with no visible growth, though a faint haze or a single button of growth at the bottom of the well may be disregarded.[5]

## Data Presentation

### Quality Control (QC) Strains and Expected MIC Ranges

Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the MIC results. The following table summarizes the recommended QC strains and their expected MIC ranges for Eravacycline, as established by CLSI and EUCAST.

Quality Control Strain	ATCC Number	Eravacycline MIC Range (µg/mL)
Escherichia coli	25922	0.03 - 0.12[5][6]
Staphylococcus aureus	29213	0.016 - 0.125[2]
Enterococcus faecalis	29212	0.016 - 0.064[2]
Pseudomonas aeruginosa	27853	2 - 16[2][5]

### In Vitro Activity of Eravacycline

The following table presents a summary of the in vitro activity of Eravacycline against a range of common bacterial pathogens, expressed as MIC<sub>50</sub> and MIC<sub>90</sub> values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).

Organism	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Escherichia coli	0.25	0.5[2]
Klebsiella pneumoniae	0.5	2[2]
Acinetobacter baumannii	0.5	2[2]
Staphylococcus aureus (MSSA)	0.12	0.25
Staphylococcus aureus (MRSA)	0.12	0.12
Enterococcus faecalis	0.06	0.12[2]
Enterococcus faecium	0.06	0.5[2]

## Experimental Protocols

### Materials and Reagents

- **Eravacycline dihydrochloride** analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates with lids
- Bacterial strains (test isolates and QC strains)
- Trypticase Soy Agar (TSA) with 5% sheep blood
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Sterile reagent reservoirs
- Multichannel and single-channel pipettes
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )
- Microplate reader or light box for manual reading

### Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare Mueller-Hinton Broth according to the manufacturer's instructions. After autoclaving and cooling, supplement with calcium and magnesium to achieve final concentrations of 20-25 mg/L of  $\text{Ca}^{2+}$  and 10-12.5 mg/L of  $\text{Mg}^{2+}$ .<sup>[2]</sup>

### Preparation of Eravacycline Dihydrochloride Stock Solution

- Accurately weigh the required amount of **Eravacycline dihydrochloride** powder.

- Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.
- Dissolve the powder in an appropriate solvent as recommended by the manufacturer (e.g., sterile distilled water or a specified buffer).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store the stock solution in small aliquots at -70°C or as recommended by the manufacturer.

## Preparation of Bacterial Inoculum

- Subculture the bacterial isolates onto TSA with 5% sheep blood and incubate for 18-24 hours at  $35 \pm 2^\circ\text{C}$ .
- Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing sterile saline.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

## Broth Microdilution Procedure

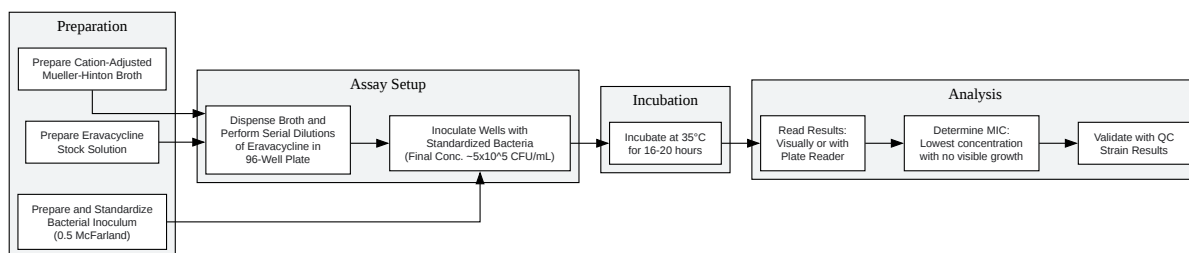
- Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
- Add 200 µL of the highest concentration of Eravacycline to the wells in the first column.
- Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a final volume of 100 µL in each well.

- The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).
- Add 100  $\mu$ L of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200  $\mu$ L.
- The final Eravacycline concentrations will be half of the initial concentrations after the addition of the inoculum.
- Cover the plate with a lid and incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

## Reading and Interpretation of Results

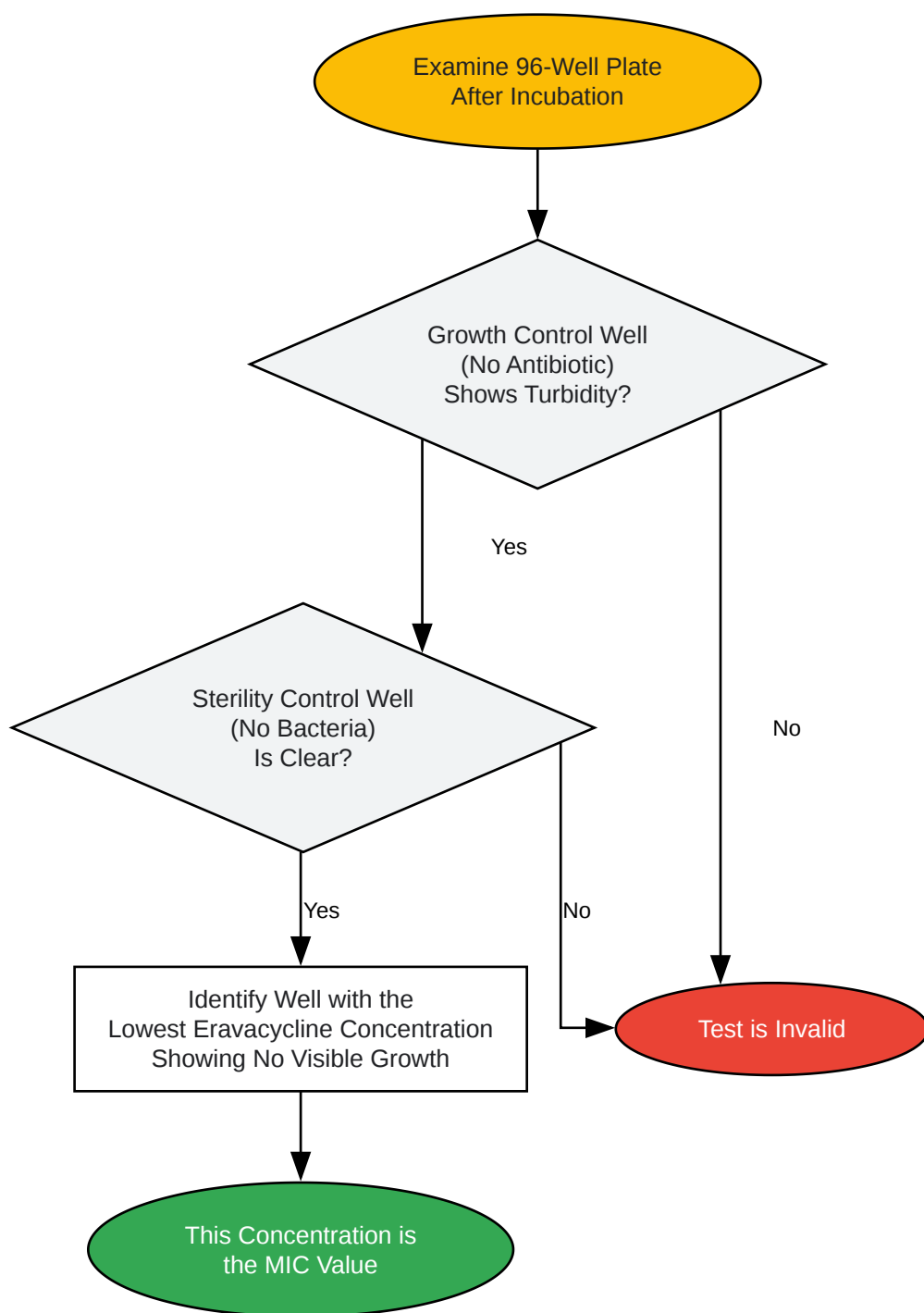
- After incubation, examine the plate for bacterial growth. This can be done visually using a light box or with a microplate reader.
- The MIC is the lowest concentration of Eravacycline at which there is no visible growth (i.e., the well is clear).[4]
- For tetracyclines like eravacycline, a small, single button of growth at the bottom of the well or a faint haze may be present; this should be disregarded when determining the MIC.[5]
- The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
- Compare the MIC values of the QC strains to the established ranges to validate the test results.

## Visualizations



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Experimental workflow for Eravacycline MIC determination.



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Logical relationship for MIC result interpretation.

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- To cite this document: BenchChem. [Application Note: Determination of Eravacycline Dihydrochloride MIC by Broth Microdilution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560568#broth-microdilution-method-for-eravacycline-dihydrochloride-mic]

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